molecular formula C17H25N5S B6700839 N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(1-pyrazin-2-ylethyl)pyrrolidin-3-yl]methanamine

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(1-pyrazin-2-ylethyl)pyrrolidin-3-yl]methanamine

Cat. No.: B6700839
M. Wt: 331.5 g/mol
InChI Key: WBYZORUJUFCYPI-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(1-pyrazin-2-ylethyl)pyrrolidin-3-yl]methanamine is a complex organic compound that features a thiazole ring, a pyrazine ring, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(1-pyrazin-2-ylethyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5S/c1-13-17(23-12-20-13)11-21(3)9-15-4-7-22(10-15)14(2)16-8-18-5-6-19-16/h5-6,8,12,14-15H,4,7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYZORUJUFCYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(C)CC2CCN(C2)C(C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(1-pyrazin-2-ylethyl)pyrrolidin-3-yl]methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the pyrazine and pyrrolidine rings. The final step involves the methylation of the amine group.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrazine Ring Formation: The pyrazine ring can be synthesized by the cyclization of 1,2-diamines with α-diketones.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized by the reduction of pyrrole derivatives.

    Final Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(1-pyrazin-2-ylethyl)pyrrolidin-3-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(1-pyrazin-2-ylethyl)pyrrolidin-3-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(1-pyrazin-2-ylethyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.

    Pyrazine Derivatives: Compounds containing the pyrazine ring, such as pyrazinamide and phenazine.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as nicotine and proline.

Uniqueness

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-[1-(1-pyrazin-2-ylethyl)pyrrolidin-3-yl]methanamine is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties

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